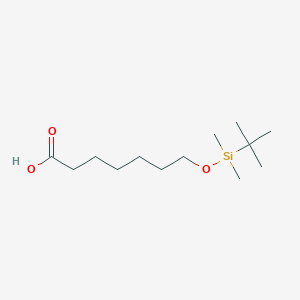
Heptanoic acid, 7-t-butyldimethylsilyloxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 7-t-butyldimethylsilyloxy- is a chemical compound with the molecular formula C₁₃H₂₈O₃Si and a molecular weight of 260.445 g/mol . It is known for its unique structure, which includes a heptanoic acid backbone with a tert-butyldimethylsilyloxy group attached at the 7th position . This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 7-t-butyldimethylsilyloxy- typically involves the protection of the hydroxyl group in heptanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Heptanoic acid+TBDMSCl→Heptanoic acid, 7-t-butyldimethylsilyloxy-
Industrial Production Methods
Industrial production methods for Heptanoic acid, 7-t-butyldimethylsilyloxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, 7-t-butyldimethylsilyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Heptanoic acid, 7-t-butyldimethylsilyloxy- is utilized in various scientific research fields, including:
Chemistry: It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptanoic acid, 7-t-butyldimethylsilyloxy- involves its ability to protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyloxy group acts as a steric shield, preventing nucleophilic attack on the hydroxyl group. This protection is crucial in multi-step synthetic processes where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptanoic acid, 7-trimethylsilyloxy-
- Heptanoic acid, 7-tert-butyldiphenylsilyloxy-
- Heptanoic acid, 7-methyldimethylsilyloxy-
Uniqueness
Heptanoic acid, 7-t-butyldimethylsilyloxy- is unique due to its specific tert-butyldimethylsilyloxy group, which provides a balance of steric protection and reactivity. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of hydroxyl groups are required .
Propriétés
Numéro CAS |
77744-45-7 |
|---|---|
Formule moléculaire |
C13H28O3Si |
Poids moléculaire |
260.44 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxyheptanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10-12(14)15/h6-11H2,1-5H3,(H,14,15) |
Clé InChI |
OHJGUCCYCNBSIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


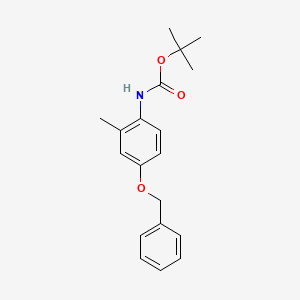
![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
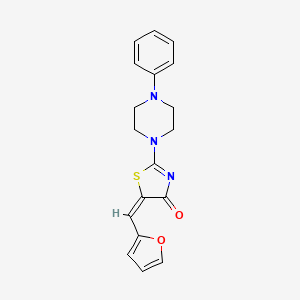
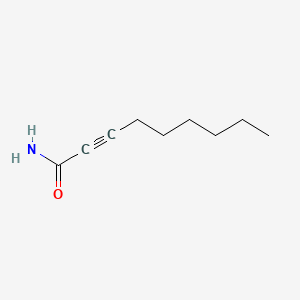
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
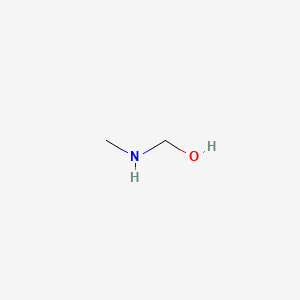

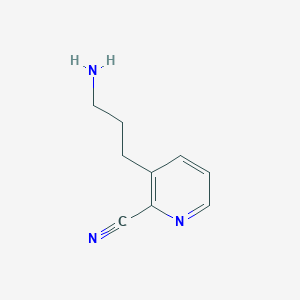
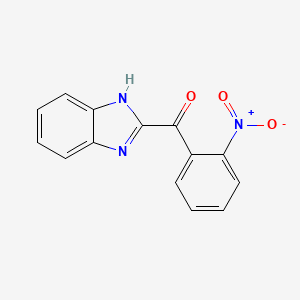
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
